molecular formula C20H18N4O3 B11394139 3-[5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]-4-methylbenzoic acid

3-[5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]-4-methylbenzoic acid

Cat. No.: B11394139
M. Wt: 362.4 g/mol
InChI Key: INPCPMBCKGWURE-UHFFFAOYSA-N
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Description

3-[5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]-4-methylbenzoic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodiazole ring, and a pyrrole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]-4-methylbenzoic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]-4-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2), sulfuric acid (H2SO4)

Major Products

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

3-[5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]-4-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.

    Benzodiazole Derivatives: Compounds like benzimidazole and its derivatives.

Uniqueness

3-[5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]-4-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

3-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]-4-methylbenzoic acid

InChI

InChI=1S/C20H18N4O3/c1-11-7-8-12(20(26)27)9-15(11)24-10-16(25)17(18(24)21)19-22-13-5-3-4-6-14(13)23(19)2/h3-9,21,25H,10H2,1-2H3,(H,26,27)

InChI Key

INPCPMBCKGWURE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O

Origin of Product

United States

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